molecular formula C13H18ClN3O2 B12348639 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride CAS No. 1856023-59-0

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride

Cat. No.: B12348639
CAS No.: 1856023-59-0
M. Wt: 283.75 g/mol
InChI Key: DOHDOYPISMNPGK-UHFFFAOYSA-N
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Description

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride is a complex organic compound featuring a pyrazole ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 5-Amino-pyrazoles

Uniqueness

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride is unique due to its specific combination of a pyrazole ring and a benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1856023-59-0

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride

InChI

InChI=1S/C13H17N3O2.ClH/c1-3-16-8-12(9(2)15-16)14-7-10-4-5-11(17)6-13(10)18;/h4-6,8,14,17-18H,3,7H2,1-2H3;1H

InChI Key

DOHDOYPISMNPGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(C=C(C=C2)O)O.Cl

Origin of Product

United States

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